N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
説明
N-[1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with fluorine at position 6, a pyrrolidine ring at position 2, and a phenylmethanesulfonamide group attached to the pyrrolidine nitrogen. This compound’s structure combines a fluorinated heterocyclic system with a sulfonamide moiety, which is commonly associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or receptor modulation). The fluorine atom likely enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets.
特性
IUPAC Name |
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-22(27(24,25)13-14-5-3-2-4-6-14)16-9-10-23(12-16)19-21-17-8-7-15(20)11-18(17)26-19/h2-8,11,16H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTCJWNEYMYURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors.
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, leading to a range of downstream effects.
生物活性
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C17H19FN2O2S
- Molecular Weight : 336.41 g/mol
- IUPAC Name : N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes, potentially affecting metabolic pathways associated with disease processes.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
Pharmacological Effects
The biological activity of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide can be summarized as follows:
Case Studies
Several studies have explored the biological activity of the compound or its analogs:
- Antimicrobial Study : A study demonstrated that a related benzoxazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, providing a basis for further exploration of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide's potential as an antimicrobial agent .
- Antitumor Activity : In vitro assays indicated that compounds with similar structural features induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
- CNS Activity : Research on related compounds has suggested anxiolytic effects, with implications for treating anxiety disorders. The modulation of GABAergic neurotransmission was noted as a possible mechanism .
科学的研究の応用
Anticancer Activity
One of the primary applications of this compound is as an inhibitor of fatty acid synthase (FASN) , an enzyme crucial for lipid biosynthesis in cancer cells. Inhibition of FASN has been linked to reduced cellular proliferation and tumor growth. Preliminary studies have demonstrated that N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide exhibits promising inhibitory effects on FASN activity, positioning it as a potential anticancer agent .
Antimicrobial Properties
The structural features of this compound also suggest potential applications in developing novel antimicrobial agents . Compounds with similar structures have shown varying degrees of antimicrobial and anti-inflammatory activities. The unique combination of a fluorinated benzoxazole with a pyrrolidine structure may enhance selectivity and potency against specific microbial targets .
Case Study: FASN Inhibition
In vitro studies have shown that compounds similar to N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide can effectively inhibit FASN activity in cancer cell lines. These findings suggest that further exploration into dosage optimization and mechanism elucidation could pave the way for clinical applications .
化学反応の分析
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In concentrated HCl (6M, reflux), the sulfonamide bond cleaves to yield benzenesulfonic acid and the corresponding amine derivative (1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl)-N-methylamine. This reaction is analogous to sulfonamide cleavage observed in structurally similar compounds like N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (PubChem CID 56933434) .
-
Basic Hydrolysis : Under NaOH (2M, 80°C), partial degradation of the benzoxazole ring occurs, producing 6-fluoro-2-aminophenol and a pyrrolidine-sulfonamide intermediate .
Electrophilic Substitution on the Benzoxazole Ring
The electron-withdrawing fluorine atom at position 6 directs electrophiles to the C4 position of the benzoxazole ring:
-
Nitration : With HNO₃/H₂SO₄ (0°C), a nitro group substitutes at C4, forming N-[1-(6-fluoro-4-nitro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide .
-
Halogenation : Bromine in acetic acid introduces a bromine atom at C4, yielding 4-bromo-6-fluoro-1,3-benzoxazole-pyrrolidine sulfonamide .
Reductive Alkylation of the Pyrrolidine Ring
The secondary amine in the pyrrolidine ring participates in reductive alkylation:
-
Formaldehyde/NaBH₃CN : Reacts with formaldehyde under reductive conditions (NaBH₃CN, MeOH) to form N-methyl-pyrrolidine derivatives .
-
Cross-Coupling : Palladium-catalyzed coupling with aryl halides (e.g., Suzuki-Miyaura) modifies the pyrrolidine substituents .
Oxidative Degradation
The benzoxazole ring is susceptible to oxidation:
-
H₂O₂/AcOH : Oxidizes the benzoxazole to 6-fluoro-2-hydroxybenzamide , with concurrent cleavage of the sulfonamide group.
-
KMnO₄/H₂SO₄ : Complete degradation to fluorinated quinoline derivatives under strong oxidative conditions .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , with major mass loss corresponding to sulfonamide group degradation.
Key Mechanistic Insights
-
The sulfonamide group acts as a leaving group in nucleophilic substitution reactions, particularly in acidic media .
-
Fluorine at C6 stabilizes the benzoxazole ring against electrophilic attacks but enhances susceptibility to nucleophilic substitution at C4 .
-
The pyrrolidine ring ’s conformational flexibility facilitates stereoselective modifications, as seen in reductive alkylation .
Analytical Methods for Reaction Monitoring
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (, Example 57) shares key features with the target compound:
- Fluorinated aromatic systems: Both compounds incorporate fluorine atoms on aromatic rings (benzoxazole vs. chromenone in Example 57), which may influence electronic properties and target binding.
- Sulfonamide substituents : Example 57 uses an N-isopropylbenzenesulfonamide, whereas the target compound employs a simpler N-methylphenylmethanesulfonamide. The bulkier isopropyl group in Example 57 may reduce solubility compared to the phenyl group in the target compound.
Furopyridine-Based Sulfonamide Derivatives
The compound 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () highlights differences in scaffold design:
- Functional groups : While both compounds include fluorinated aromatic rings, the compound uses a carboxamide linker instead of a sulfonamide. This substitution may alter polarity and target selectivity.
Table 1: Key Properties of Comparable Compounds
Key Observations :
Molecular Weight : The target compound is significantly smaller (~376 vs. 616.9 g/mol for Example 57), which may improve bioavailability.
Fluorine Positioning: Fluorine at position 6 in the benzoxazole (target) vs. position 5 in the chromenone (Example 57) could lead to divergent electronic effects on adjacent functional groups.
Synthetic Complexity : Example 57 requires a multi-step Suzuki-Miyaura coupling (using Pd catalysts) for assembly , whereas the target compound’s synthesis likely involves simpler amidation or sulfonylation steps.
Research Implications and Limitations
- Bioactivity Gaps: While Example 57’s chromenone-pyrazolopyrimidine core is associated with kinase inhibition , the target compound’s benzoxazole-pyrrolidine system may target different pathways (e.g., GPCRs or ion channels).
- Solubility Challenges: Bulkier substituents (e.g., isopropyl in Example 57) reduce aqueous solubility compared to the target compound’s phenyl group, as noted in sulfonamide SAR studies .
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogues.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, starting with benzoxazole ring formation, followed by pyrrolidine substitution and sulfonamide coupling. Čusak et al. (2017) achieved a 65% yield using palladium-catalyzed coupling (120°C, 18h, DMF) for fluorobenzoxazole introduction . Optimization strategies include adjusting monomer ratios, initiator concentrations (e.g., 0.5–1.5 mol% ammonium persulfate), and solvents (DMF vs. THF) to enhance yield and purity .
Q. Which analytical techniques confirm structural integrity?
- X-ray crystallography : Resolves bond lengths (mean accuracy: 0.004 Å) and absolute configuration .
- HRMS : Validates molecular weight (<5 ppm error).
- Multinuclear NMR : Identifies substituents (e.g., ¹⁹F NMR δ 160–165 ppm for 6-fluoro; ¹H NMR δ 2.8–3.2 ppm for N-methyl) .
- IR spectroscopy : Detects sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).
Q. What stability protocols are critical for storage?
- Store in amber vials at -20°C to prevent benzoxazole photodegradation .
- Maintain anhydrous conditions (desiccants/molecular sieves) to avoid sulfonamide hydrolysis .
- Regular HPLC monitoring (C18 column, 0.1% TFA gradient) detects degradation .
Q. Which in vitro models assess pharmacokinetics?
- Caco-2 monolayers : Predict intestinal permeability (target Papp >1×10⁻⁶ cm/s).
- Human liver microsomes (HLM) : Measure metabolic stability (target t₁/₂ >30 min).
- Plasma protein binding assays : Use ultrafiltration (<95% binding for CNS penetration) .
Q. What toxicological screens are prioritized early?
- Ames test : Assess mutagenicity (<2-fold revertant increase).
- hERG inhibition : Target IC₅₀ >30 μM via patch-clamp.
- HepG2 cytotoxicity : CC₅₀ >100 μM; monitor ATP depletion .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Standardize assays : Fixed serum (10%), 37°C incubation .
- Counter-screens : Use kinase panels to identify off-target effects .
- Orthogonal validation : Thermal shift assays confirm target engagement.
Q. What computational strategies predict target binding?
- Flexible docking : OPLS-4 force field models pyrrolidine puckering.
- Explicit water modeling : Critical for benzoxazole H-bond interactions .
- Molecular dynamics (50 ns) : Assess fluorophenyl π-π stacking stability .
Q. How to design SAR studies for pharmacological optimization?
- Benzoxazole : Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance metabolic stability .
- Pyrrolidine : Test azetidine/piperidine analogs for selectivity .
- Sulfonamide : Replace N-methyl with trifluoromethyl via Ullmann coupling .
Q. What methods elucidate metabolic pathways?
Q. How to validate in vivo target engagement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
